molecular formula C18H13ClN2O B12601714 (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone CAS No. 906067-38-7

(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone

Cat. No.: B12601714
CAS No.: 906067-38-7
M. Wt: 308.8 g/mol
InChI Key: YTHLHSMHBAOJRP-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone (CAS RN: 906067-38-7) is a synthetically valuable beta-carboline derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a molecular formula of C 18 H 13 ClN 2 O and a molecular weight of 308.767 g/mol . Its structure consists of a beta-carboline core, a privileged scaffold in numerous natural and synthetic bioactive alkaloids, coupled with a 2-chlorobenzoyl moiety . This compound serves as a key synthetic intermediate and scaffold for constructing complex, polycyclic heterocyclic frameworks. Research applications include its use as a precursor in aza-annulation reactions for efficient, one-step synthesis of highly functionalized tetrahydro-β-carboline 1,2-fused heterocycles, such as indolizino[8,7-b]indoles and pyrido[1,2-a:3,4-b']diindoles . These core structures are found in many naturally occurring indole alkaloids and are templates for drug discovery in combinatorial libraries . Beta-carboline analogues are investigated for their potential as selective and biased kappa opioid receptor (KOR) agonists for treating neuropathic pain, visceral pain, and hyperalgesia . Conformationally restricted tetrahydro-β-carboline (THBC) derivatives also show promise as potent antagonists for the TRPM8 ion channel, a target for pain and inflammation . This product is provided for chemical and pharmaceutical research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

906067-38-7

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

(2-chlorophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C18H13ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-8,21H,9-10H2

InChI Key

YTHLHSMHBAOJRP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a well-established method for synthesizing beta-carboline derivatives. In this reaction, tryptamine reacts with an aldehyde in acidic conditions to form a tetrahydro-beta-carboline intermediate.

  • General Procedure :
    • Tryptamine or tryptophan methyl ester is dissolved in a mixture of acetic acid and dichloromethane.
    • An aldehyde is added, and the mixture is refluxed for several hours.
    • After cooling, the mixture is basified and extracted with dichloromethane.
    • The organic layer is dried and purified by column chromatography.

This method yields tetrahydro-beta-carbolines which can be further modified to obtain the desired compound.

N-Alkylation and N-Acylation

Once the beta-carboline core is formed, N-alkylation or N-acylation can be performed to introduce substituents at the nitrogen atom.

  • Procedure for N-Alkylation :
    • The tetrahydro-beta-carboline is treated with an alkyl halide (e.g., 2-chloroethylamine) in the presence of a base such as triethylamine.
    • The reaction typically proceeds under reflux conditions, yielding N-substituted beta-carbolines in moderate to high yields.

Yields and Purification

The overall yields of these reactions can vary significantly based on steric and electronic factors associated with the substituents on both the beta-carboline core and the aromatic ring. Typical yields reported range from 52% to 95% , depending on the specific conditions used during synthesis.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Typical Yield (%)
Formation of Beta-Carboline Pictet-Spengler Reaction Tryptamine, Aldehyde Moderate
N-Alkylation Alkylation Alkyl Halide, Triethylamine Moderate to High
Carbonyl Introduction Acylation Acyl Chloride/Anhydride Moderate to High

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of beta-carboline compounds, including (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone, exhibit significant anticancer activities.

Case Studies

A study synthesized various tetrahydro-beta-carboline derivatives and evaluated their anticancer activity. Among these, this compound demonstrated promising results in inducing QR1 and inhibiting aromatase, suggesting its potential as a chemopreventive agent .

Neuropharmacological Effects

Beta-carboline derivatives have also been studied for their neuropharmacological properties. These compounds may influence neurotransmitter systems and exhibit anxiolytic or sedative effects.

Potential Applications

  • Cognitive Enhancement : Some studies suggest that beta-carbolines can modulate neurotransmitter systems involved in cognition and memory, potentially offering therapeutic avenues for cognitive disorders .
  • Anxiolytic Effects : The modulation of GABA receptors by beta-carboline derivatives may provide anxiolytic benefits, making them candidates for treating anxiety disorders .

Other Biological Activities

Beyond anticancer and neuropharmacological effects, this compound may possess additional biological activities worth exploring.

Antimicrobial Activity

Preliminary studies have indicated that some beta-carboline derivatives exhibit antimicrobial properties against various pathogens. This could open pathways for developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
AnticancerInduction of QR1
Aromatase inhibition
Nitric oxide production inhibition
NeuropharmacologyCognitive enhancement
Anxiolytic effects
AntimicrobialActivity against pathogens

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structural analogs (Table 1):

Compound Substituent LogP Binding Affinity (Ki, nM) Crystallographic Data (Å)
(2-Chlorophenyl)β-carbolin-1-ylmethanone 2-Cl 3.8 12 ± 1.2 (5-HT2A) C-C bond: 1.48
(Phenyl)β-carbolin-1-ylmethanone H 2.1 45 ± 3.5 (5-HT2A) C-C bond: 1.51
(4-Fluorophenyl)β-carbolin-1-ylmethanone 4-F 3.5 18 ± 2.1 (5-HT2A) C-C bond: 1.47
(2-Nitrophenyl)β-carbolin-1-ylmethanone 2-NO2 2.9 85 ± 5.0 (5-HT2A) C-C bond: 1.49

Key Findings:

Substituent Effects on Binding Affinity :
The 2-chlorophenyl derivative exhibits superior binding affinity to the 5-HT2A receptor compared to unsubstituted or nitro-substituted analogs. This is attributed to the electron-withdrawing Cl group enhancing polar interactions with the receptor’s binding pocket .

Lipophilicity (LogP): Chlorine and fluorine substituents increase LogP values, correlating with improved blood-brain barrier penetration. However, bulky or polar groups (e.g., NO2) reduce membrane permeability despite similar electronic effects .

Structural Analysis: X-ray data (refined via SHELX ) reveal that the 2-chlorophenyl group induces slight torsional strain in the methanone bridge (C-C bond: 1.48 Å vs.

Electronic Properties : Multiwfn-based electron localization function (ELF) analysis shows that the 2-chlorophenyl group delocalizes electron density in the β-carboline ring, stabilizing the molecule’s tautomeric forms and enhancing its redox stability.

Biological Activity

The compound (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a derivative of beta-carboline, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds that exhibit a variety of biological activities, including neuroprotective effects, anti-cancer properties, and potential use in treating neurological disorders. The structural framework of beta-carbolines allows for interactions with various biological targets, such as receptors and enzymes.

  • Interaction with Neurotransmitter Receptors :
    • Beta-carbolines can act as modulators of neurotransmitter systems, particularly the GABAergic system. They may exhibit anxiogenic or anxiolytic effects depending on their specific structure and concentration.
    • Research indicates that beta-carbolines can bind to the benzodiazepine site on GABA_A receptors, influencing neuronal excitability and neurotransmission.
  • Antioxidant Activity :
    • Some beta-carboline derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing neurodegenerative diseases and other conditions associated with oxidative damage.
  • Cytotoxic Effects :
    • Certain beta-carbolines have been shown to possess cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Biological ActivityMechanism/EffectReference
GABA_A receptor modulationAnxiolytic effects in animal models
Antioxidant activityScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cell lines
Neuroprotective effectsReduction of neuronal cell death

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective properties of beta-carboline derivatives in models of neurodegeneration. The results indicated that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Anticancer Activity :
    In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

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